2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBD) has been identified as an efficient catalyst for the deoxygenation of sulfoxides to their corresponding sulfides. A study published in the journal Tetrahedron Letters demonstrated that TBD, in combination with 1,3-dithiane, could effectively convert various sulfoxides to sulfides in good yields under mild reaction conditions. [] This research suggests the potential application of TBD in organic synthesis for the selective removal of oxygen atoms from sulfoxide functional groups.
Another area of research exploring the application of TBD involves its use as a reagent for the conversion of alcohols to azides. A report published in the journal Synthesis describes the utilization of TBD in conjunction with sodium azide and triphenylphosphine to achieve the transformation of primary and secondary alcohols into the corresponding azides. [] This method offers an alternative approach for the introduction of azide functionalities in organic molecules, potentially valuable for various synthetic endeavors.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone is an organic compound with the molecular formula C₆H₂Br₄O. It features a cyclohexadienone structure that is heavily brominated, with four bromine atoms attached to the ring. This unique configuration contributes to its chemical reactivity and stability, making it a valuable compound in various
Several synthesis routes for 2,4,4,6-tetrabromo-2,5-cyclohexadienone have been documented:
These methods highlight the versatility of 2,4,4,6-tetrabromo-2,5-cyclohexadienone as both a product and a reagent in organic synthesis.
Studies on the interactions of 2,4,4,6-tetrabromo-2,5-cyclohexadienone reveal its role in biochemical transformations:
These factors underscore the importance of understanding its interactions within biological systems for potential therapeutic applications.
When comparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone with similar compounds such as 2-bromo-3-methylphenol and tetrabromophenol:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-3-methylphenol | C₇H₇BrO | Contains only one bromine atom; less reactive. |
Tetrabromophenol | C₆Br₄O | Similar bromination pattern but lacks cyclohexadienone structure. |
2-Bromo-1-naphthol | C₁₁H₉BrO | Different aromatic system; used in dye synthesis. |
The uniqueness of 2,4,4,6-tetrabromo-2,5-cyclohexadienone lies in its tetrabrominated cyclohexadienone structure which confers distinct reactivity patterns not observed in other similar compounds. Its ability to catalyze specific biochemical transformations makes it particularly valuable in synthetic organic chemistry.
The molecular geometry of 2,4,4,6-tetrabromo-2,5-cyclohexadienone is characterized by a six-membered ring system with a distinctive planar cyclohexadienone structure. The compound adopts a rigid conformation due to the presence of four bromine atoms positioned at the 2, 4, 4, and 6 positions of the cyclohexadienone ring [1] [2]. The molecular structure features a ketone functional group at the 1-position, which contributes to the planarity of the ring system through conjugation with the adjacent double bonds.
The compound exhibits a highly symmetrical arrangement with two bromine atoms attached to the same carbon atom (C-4), creating a geminal dibromo configuration. This substitution pattern results in significant steric hindrance around the C-4 position, which influences the overall molecular conformation [3] [1]. The cyclohexadienone ring maintains a planar geometry that facilitates optimal π-orbital overlap between the carbonyl group and the conjugated double bonds within the ring system.
Conformational analysis reveals that the molecule adopts a relatively fixed configuration due to the bulky bromine substituents, which restrict rotational freedom around the ring bonds. The presence of four bromine atoms creates a highly electron-deficient system that stabilizes the planar conformation through electronic effects [5]. The molecular geometry is further stabilized by the delocalization of π-electrons across the cyclohexadienone framework.
The electronic structure of 2,4,4,6-tetrabromo-2,5-cyclohexadienone is dominated by the strong electron-withdrawing properties of the four bromine atoms. The presence of multiple bromine substituents creates a highly electron-deficient aromatic system that significantly influences the compound's reactivity and spectroscopic properties [5] . The bromine atoms exert their electron-withdrawing effects through both inductive and resonance mechanisms, resulting in a substantial decrease in electron density throughout the molecular framework.
The strong electron-withdrawing nature of bromine atoms is attributed to their high electronegativity and the ability to stabilize negative charge through their vacant d-orbitals. In the case of 2,4,4,6-tetrabromo-2,5-cyclohexadienone, the cumulative effect of four bromine substituents creates an exceptionally electron-poor system [5]. This electronic configuration enhances the electrophilic character of the molecule, making it highly reactive toward nucleophilic attack.
The electron-withdrawing effects are particularly pronounced at the ketone carbon, where the combination of the carbonyl group and the bromine substituents creates a highly polarized system. The electronic structure is further modified by the conjugated double bonds within the ring, which allow for efficient transmission of electronic effects throughout the molecule [5]. This delocalization of electronic effects contributes to the compound's stability and unique reactivity patterns.
The melting point of 2,4,4,6-tetrabromo-2,5-cyclohexadienone ranges from 120 to 127°C, indicating a relatively high thermal stability for an organic compound [6] [7] [8]. This elevated melting point is attributed to the strong intermolecular forces arising from the multiple bromine substituents and the rigid molecular structure. The compound's melting behavior reflects the influence of halogen bonding interactions between adjacent molecules in the solid state.
The boiling point of the compound is reported as 365.8±42.0°C (predicted value), which demonstrates the substantial intermolecular forces present in the liquid phase [6] [7]. The high boiling point is consistent with the presence of four heavy bromine atoms, which contribute significantly to the molecular weight and van der Waals interactions. The relatively narrow melting point range suggests good crystalline purity and uniform molecular packing in the solid state.
The thermal stability of 2,4,4,6-tetrabromo-2,5-cyclohexadienone is further evidenced by its storage requirements, which specify protection from heat, light, and air to prevent decomposition [9] [10]. The compound's thermal properties make it suitable for various high-temperature synthetic applications while maintaining structural integrity.
The density of 2,4,4,6-tetrabromo-2,5-cyclohexadienone is reported in the range of 2.6462 to 2.897 g/cm³, reflecting the high atomic weight contribution from the four bromine atoms [6] [7]. This relatively high density is characteristic of heavily brominated organic compounds and influences the compound's physical handling and purification procedures.
The refractive index values range from 1.5000 to 1.757, indicating moderate to high optical density [6] [7]. The refractive index variation may be attributed to different measurement conditions or sample purity levels. The higher refractive index values suggest significant polarizability, which is consistent with the presence of multiple bromine atoms and their associated electronic effects.
The solubility profile of 2,4,4,6-tetrabromo-2,5-cyclohexadienone shows complete insolubility in water, which is expected for a highly brominated organic compound [7] [11]. However, the compound demonstrates good solubility in various organic solvents, including dichloromethane, diethyl ether, chloroform, nitromethane, and methanol [7]. This solubility pattern is typical for polar organic compounds with significant halogen content and facilitates purification and handling procedures in synthetic applications.
The infrared spectroscopy of 2,4,4,6-tetrabromo-2,5-cyclohexadienone provides characteristic absorption bands that confirm the presence of key functional groups. The compound exhibits a distinctive carbonyl stretching vibration typical of α,β-unsaturated ketones, appearing in the region consistent with conjugated carbonyl systems [12] [13]. The IR spectrum shows additional characteristic bands associated with the cyclohexadienone ring system and carbon-bromine bond stretching vibrations.
The nuclear magnetic resonance spectroscopy data reveals the unique structural features of the compound. The proton nuclear magnetic resonance spectrum shows limited signals due to the high degree of bromination, with characteristic chemical shifts reflecting the electron-withdrawing effects of the bromine substituents [10] [14]. The proton signals appear significantly downfield compared to unsubstituted cyclohexadienone derivatives, indicating the strong deshielding effects of the bromine atoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, showing distinct chemical shifts for the quaternary carbons bearing bromine substituents and the carbonyl carbon [10] [14]. The spectroscopic data confirms the structural assignment and provides fingerprint identification for the compound in analytical applications.
X-ray diffraction analysis of 2,4,4,6-tetrabromo-2,5-cyclohexadienone crystals provides detailed structural information about the molecular geometry and crystal packing arrangements. The compound forms well-defined crystals suitable for single-crystal X-ray diffraction studies, which reveal the precise bond lengths, bond angles, and molecular conformations [15]. The crystallographic data confirms the planar nature of the cyclohexadienone ring system and provides quantitative measurements of the structural parameters.
The crystal structure analysis shows specific intermolecular interactions, including halogen bonding between bromine atoms of adjacent molecules, which contribute to the stability of the crystal lattice [15]. The packing arrangement reveals how the bulky bromine substituents influence the solid-state organization and may affect the compound's physical properties.
Mass spectrometry analysis provides definitive molecular weight determination and fragmentation patterns characteristic of the compound. The molecular ion peak appears at m/z 409.7, corresponding to the exact molecular weight of the tetrabrominated species [3] [1]. The fragmentation pattern shows characteristic loss of bromine atoms and associated molecular rearrangements, providing structural confirmation and analytical fingerprinting capabilities for identification purposes.
Property | Value |
---|---|
Molecular Formula | C₆H₂Br₄O |
Molecular Weight (g/mol) | 409.70 |
Melting Point (°C) | 120-127 |
Boiling Point (°C) | 365.8±42.0 (Predicted) |
Density (g/cm³) | 2.6462-2.897 |
Refractive Index | 1.5000-1.757 |
Solubility in Water | Insoluble |
Solubility in Organic Solvents | Soluble in CH₂Cl₂, Et₂O, CHCl₃, MeNO₂, MeOH |
Physical Form | Solid crystalline powder |
Color | Yellow to orange/light orange to green |
Storage Temperature | 0-6°C to 2-8°C (Frozen storage) |
Irritant